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Compound of Interest

Compound Name: 3-Bromoquinolin-4-ol

Cat. No.: B188113 Get Quote

An In-depth Technical Guide to 3-
Bromoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromoquinolin-4-ol, a
heterocyclic compound with significant potential in medicinal chemistry and drug discovery.

This document consolidates critical data, including its chemical properties, synthesis

methodologies, and potential biological activities, to serve as a valuable resource for

professionals in the field.

Core Compound Data
3-Bromoquinolin-4-ol, also known as 3-Bromo-4-hydroxyquinoline, is a derivative of the

quinoline scaffold, a privileged structure in drug development. The introduction of a bromine

atom at the 3-position and a hydroxyl group at the 4-position creates a unique electronic and

steric profile that is of interest for the synthesis of novel therapeutic agents.
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Property Value Citation(s)

CAS Number 64965-47-5 [1]

Molecular Formula C₉H₆BrNO [1]

Molecular Weight 224.05 g/mol [1]

Physical Form Solid

InChI

1S/C9H6BrNO/c10-7-5-11-8-4-

2-1-3-6(8)9(7)12/h1-5H,

(H,11,12)

InChI Key
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UHFFFAOYSA-N

SMILES Oc1c(Br)cnc2ccccc12

Synthesis of 3-Bromoquinolin-4-ol
While a specific, detailed synthesis protocol for 3-Bromoquinolin-4-ol is not readily available

in the reviewed literature, its synthesis can be approached through established methods for

preparing substituted quinolinones, such as the Gould-Jacobs reaction or the Conrad-Limpach

synthesis. These methods generally involve the condensation of an appropriately substituted

aniline with a β-ketoester, followed by a high-temperature cyclization.

A plausible synthetic approach for 3-Bromoquinolin-4-ol could be adapted from the synthesis

of structurally related compounds.[2][3] The following is a generalized protocol based on these

established methodologies.

Proposed Synthetic Pathway
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Proposed Synthetic Pathway for 3-Bromoquinolin-4-ol
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Caption: A logical diagram illustrating a potential synthetic route to 3-Bromoquinolin-4-ol.

Experimental Protocol (Adapted from Related
Syntheses)
Disclaimer: The following protocol is a generalized procedure adapted from the synthesis of

similar quinolinone derivatives and may require optimization for the synthesis of 3-
Bromoquinolin-4-ol.
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Step 1: Condensation of 2-Bromoaniline with a Malonic Acid Derivative

Materials: 2-bromoaniline, a suitable malonic acid derivative (e.g., diethyl malonate), and a

catalytic amount of a weak acid (e.g., acetic acid).

Procedure:

In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar

amounts of 2-bromoaniline and the malonic acid derivative in a high-boiling point solvent

such as toluene.

Add a catalytic amount of acetic acid.

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the

reaction to completion.

Once the theoretical amount of water is collected, cool the reaction mixture to room

temperature.

Remove the solvent under reduced pressure to obtain the crude enamine intermediate.

Step 2: Thermal Cyclization

Materials: The crude enamine intermediate from Step 1 and a high-boiling point solvent (e.g.,

Dowtherm A).

Procedure:

Add the crude intermediate to a suitable volume of the high-boiling point solvent.

Heat the mixture to a high temperature (typically 240-260 °C) to induce cyclization.

Monitor the reaction progress using an appropriate technique (e.g., TLC).

Upon completion, cool the reaction mixture. The product is expected to precipitate.

Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to

remove the high-boiling point solvent.
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The crude 3-Bromoquinolin-4-ol can be further purified by recrystallization from a

suitable solvent.

Potential Biological Activities and Signaling
Pathways
Direct experimental data on the biological activity of 3-Bromoquinolin-4-ol is limited. However,

the quinoline and quinolinone scaffolds are present in numerous compounds with a wide range

of biological activities, including antimicrobial and anticancer properties.[4][5][6] The presence

of the bromine atom can enhance the lipophilicity and potential bioactivity of the molecule.

Potential Anticancer Activity
Quinoline derivatives have been shown to exert anticancer effects through various

mechanisms, such as the inhibition of receptor tyrosine kinases (RTKs) and interference with

DNA replication.[4][7]
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Putative Anticancer Mechanism of Action
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Caption: A diagram illustrating the potential mechanism of anticancer activity via RTK inhibition.

Potential Antimicrobial Activity
The quinolone core is a well-established pharmacophore in antibacterial agents, primarily

targeting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA

replication.[4]

Experimental Protocols for Biological Evaluation
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The following are generalized protocols for assessing the potential biological activities of 3-
Bromoquinolin-4-ol, based on standard methodologies used for similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of the compound on the viability of cancer cell lines.

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them

to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of 3-Bromoquinolin-4-ol
and incubate for a specified period (e.g., 48-72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the

formation of formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader. The results can be used to determine the IC₅₀ value (the

concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth
Microdilution)
This method determines the minimum inhibitory concentration (MIC) of the compound against

various microorganisms.

Compound Dilution: Prepare a serial dilution of 3-Bromoquinolin-4-ol in a suitable broth

medium in a 96-well plate.

Inoculation: Add a standardized suspension of the test microorganism to each well.

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for

bacteria).

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits the visible growth of the microorganism.
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Spectroscopic Characterization
The structural elucidation of 3-Bromoquinolin-4-ol would be confirmed using a combination of

spectroscopic techniques. While specific spectra for this compound are not provided, the

expected data can be inferred from the analysis of related bromoquinoline derivatives.[8]

Technique Expected Observations

¹H NMR

Aromatic protons would appear in the downfield

region. The exact chemical shifts and coupling

constants would be indicative of the substitution

pattern on the quinoline ring. A broad singlet

corresponding to the hydroxyl proton would also

be expected.

¹³C NMR

Nine distinct signals corresponding to the nine

carbon atoms in the molecule would be

observed. The chemical shifts would be

influenced by the bromine, hydroxyl, and

nitrogen atoms.

Mass Spectrometry

The mass spectrum would show a molecular ion

peak corresponding to the molecular weight of

the compound. A characteristic isotopic pattern

for bromine (two peaks of nearly equal intensity

separated by 2 m/z units) would be a key

indicator of the presence of a bromine atom.

Infrared (IR) Spec.

Characteristic absorption bands for the O-H

stretch of the hydroxyl group, C-H stretches of

the aromatic ring, C=C and C=N stretches of the

quinoline core, and the C-Br stretch would be

expected.

Safety and Handling
Based on the safety data for the related compound 3-Bromoquinoline, 3-Bromoquinolin-4-ol
should be handled with care in a well-ventilated area or a chemical fume hood. Personal
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protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation,

ingestion, and contact with skin and eyes.

Disclaimer: This guide is intended for informational purposes for research and development

professionals. All laboratory work should be conducted by trained individuals in accordance

with established safety protocols. The provided experimental protocols are generalized and

may require optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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